
3-Hydroxy-4-methoxyphenylacetic acid
Overview
Description
3-Hydroxy-4-methoxyphenylacetic acid (3H4MPAA, CAS 1131-94-8), also known as homoisovanillic acid or iso-HVA, is a phenolic acid derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Structurally, it consists of a phenylacetic acid backbone substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position (IUPAC name: 2-(3-hydroxy-4-methoxyphenyl)acetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isohomovanillic acid can be synthesized through the methylation of homovanillic acid. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Isohomovanillic acid is typically extracted from urine at pH 2 using ethyl acetate . This method is more common in research settings rather than industrial production due to the low yield from human urine.
Types of Reactions:
Oxidation: Isohomovanillic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of isohomovanillic acid can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Isohomovanillic acid can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Opiate Synthesis:
3-Hydroxy-4-methoxyphenylacetic acid serves as a precursor in the synthesis of various opiate derivatives, including both agonists and antagonists. Its role in synthesizing dihydrothebainone, an important opiate precursor, highlights its significance in medicinal chemistry .
2. Interaction with Cytochrome P450 Enzymes:
Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have shown that it can inhibit specific CYP enzymes, suggesting potential implications for drug-drug interactions and metabolic pathways .
Biological Activities
1. Antioxidant Properties:
Studies have demonstrated that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Its effectiveness as an antioxidant has been evaluated through various assays measuring its ability to scavenge free radicals .
2. Neuroprotective Effects:
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .
Table 1: Synthesis Conditions for this compound
Parameter | Condition |
---|---|
Reaction Temperature | 100-120°C |
Base Used | Sodium Hydroxide |
Copper Salt | Copper Sulfate |
Solvent | Chloroform |
Reaction Time | 15 hours |
Assay Type | Result | Reference |
---|---|---|
Antioxidant Activity | Significant scavenging effect | |
CYP Inhibition (CYP2C9) | Moderate inhibition | |
Neuroprotection | Protective against oxidative stress |
Case Studies
Case Study 1: Opiate Derivative Synthesis
In a study focused on the synthesis of dihydrothebainone using this compound, researchers reported improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions for better efficiency in pharmaceutical applications .
Case Study 2: Pharmacokinetic Interactions
A pharmacokinetic study examined the interactions of this compound with human serum albumin and cytochrome P450 enzymes. Results indicated significant binding affinity and inhibition of CYP2C9, suggesting implications for drug metabolism and safety profiles .
Mechanism of Action
Isohomovanillic acid exerts its effects primarily through its role as a metabolite in the dopamine pathway. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound can modulate synaptic integrity and has been shown to alleviate depression by protecting hippocampal neurons from autophagic death .
Comparison with Similar Compounds
Key Characteristics:
- Biological Roles: A minor metabolite of dopamine and 3,4-dihydroxyphenylalanine (DOPA) in the central nervous system . Produced during the microbial degradation of flavonoids like quercetin in the gut .
- Applications: Used in organic synthesis, such as the preparation of orexin-1 receptor antagonists and benzyl-protected intermediates . Serves as a reference standard in metabolomic studies to assess dietary fiber impacts on phenolic acid production .
Comparison with Structurally Similar Compounds
Structural Isomers: Homovanillic Acid (HVA) vs. Iso-HVA
The primary structural analog of 3H4MPAA is homovanillic acid (HVA, CAS 306-08-1) , a positional isomer with the hydroxyl and methoxy groups reversed (4-hydroxy-3-methoxyphenylacetic acid) .
Table 1: Structural and Physicochemical Comparison
Key Differences:
- Acidity : The para-hydroxyl group in HVA allows for greater resonance stabilization of the conjugate base, contributing to a lower pKa compared to iso-HVA’s meta-hydroxyl configuration.
- Biological Significance: HVA is the major dopamine metabolite in the striatum, with elevated levels linked to dopaminergic activity .
Other Related Compounds
3,4-Dihydroxyphenylacetic Acid (DOPAC)
- Structure : Contains catechol groups (3,4-dihydroxy) without methoxy substitution.
- Role : Immediate precursor to HVA in dopamine metabolism; more polar and less stable than HVA or iso-HVA .
4-Hydroxy-3-methoxycinnamic Acid (Isoferulic Acid)
- Structure : Cinnamic acid derivative with 3-methoxy and 4-hydroxy groups.
- Contrast : Unlike iso-HVA, isoferulic acid has a conjugated double bond, influencing its UV absorption and antioxidant properties .
Analytical Methods
Biological Activity
3-Hydroxy-4-methoxyphenylacetic acid, also known as iso-homovanillic acid, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and findings.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.173 g/mol
- CAS Number : 1131-94-8
- Physical Properties :
- Melting Point: 128 °C
- Density: 1.3 g/cm³
- Boiling Point: 371.3 °C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
-
Antioxidant Activity :
- The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. In comparative studies, it was found that the antioxidant activity of related compounds like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) was notably higher than that of homovanillic acid (HVA), suggesting a strong potential for protecting cellular integrity against oxidative damage .
-
Anti-inflammatory Effects :
- Iso-homovanillic acid has been shown to modulate inflammatory responses. In vitro studies indicated that it can downregulate the release of pro-inflammatory cytokines such as PGE2, IL-8, and MCP-1 in inflamed myofibroblast cells . This suggests its potential use in managing chronic inflammatory conditions.
-
Anticancer Potential :
- Preliminary findings suggest that phenolic compounds like iso-homovanillic acid may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. However, further detailed studies are necessary to establish its efficacy and mechanisms in cancer therapy.
Table 1: Comparative Biological Activities of Related Phenolic Compounds
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound (Iso-homovanillic acid) | Moderate | Significant | Preliminary evidence |
3,4-Dihydroxyphenylacetic acid (3,4-DHPAA) | High | Moderate | Not established |
Homovanillic Acid (HVA) | Low | Low | Not established |
Study on Antioxidant and Anti-inflammatory Effects
A study investigated the biological activity of various phenolic metabolites derived from buckwheat consumption, including iso-homovanillic acid. The results indicated that these metabolites exhibited substantial antioxidant and anti-inflammatory properties, contributing to the health benefits associated with buckwheat .
Research on Metabolite Concentrations
Another study focused on the metabolism of related compounds in mouse models, demonstrating that the concentration of iso-homovanillic acid could be influenced by dietary factors and metabolic pathways involving catecholamines . This highlights the importance of understanding how dietary intake affects the bioavailability and efficacy of such compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-hydroxy-4-methoxyphenylacetic acid in laboratory settings?
The compound can be synthesized via the methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) or through chemical modifications of vanillic acid derivatives. A validated protocol involves trifluoroacetyl-hexafluoroisopropyl derivatization for purification, as described in gas chromatography workflows . Alternative synthetic routes include adapting the Grundon & Perry (1954) method for iso-HVA synthesis, which involves controlled hydroxylation and methoxylation steps .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant eye protection, EN 374-certified gloves, and full-body chemical-resistant clothing. Use N100/P3 respirators if ventilation is insufficient .
- Storage: Store in airtight glass containers at room temperature (cool, ventilated areas), avoiding moisture, heat, and incompatible materials like strong acids/oxidizers .
- Spill Management: Use absorbent materials (e.g., vermiculite) and dispose via specialized waste services .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
Gas-liquid chromatography (GLC) with electron capture detection (ECD) is highly sensitive for detecting metabolites like iso-HVA in neural tissues. Derivatization with trifluoroacetic anhydride enhances volatility and detection limits . High-performance liquid chromatography (HPLC) paired with UV/Vis or mass spectrometry (MS) is also effective, particularly for solubility in DMSO or methanol .
Q. How can researchers prepare stable stock solutions of this compound?
Dissolve the compound in DMSO (10 mM stock recommended) due to its limited aqueous solubility. Filter-sterilize (0.22 µm) and aliquot to avoid freeze-thaw degradation. Store at -20°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How does this compound function as a biomarker in dopamine metabolism studies?
Iso-HVA is a minor metabolite of dopamine and hydroxytyrosol, reflecting catechol-O-methyltransferase (COMT) activity. Its levels in cerebrospinal fluid or plasma correlate with altered dopaminergic signaling in Parkinson’s disease and schizophrenia. Advanced protocols involve coupling GLC-ECD with solid-phase extraction to isolate iso-HVA from competing metabolites like homovanillic acid (HVA) .
Q. What experimental conditions destabilize this compound, and how can this be mitigated?
Q. How should researchers resolve discrepancies in reported solubility data for this compound?
Conflicting solubility values (e.g., DMSO vs. methanol) may arise from purity variations or measurement conditions. To standardize:
- Perform shake-flask solubility assays at 25°C under controlled pH (4.36 ± 0.10).
- Validate with HPLC-UV quantification after 24-hour equilibration .
Q. What role does this compound play in neuroprotective or oxidative stress models?
As a metabolite of hydroxytyrosol (a polyphenol with antioxidant properties), iso-HVA may modulate oxidative pathways. In vitro models using SH-SY5Y neuronal cells can assess its ROS-scavenging efficacy via fluorescence probes (e.g., DCFH-DA). Dose-response curves (0.1–100 µM) and LC-MS/MS quantification are recommended to track intracellular accumulation .
Q. Methodological Notes
- Contradiction Analysis: Cross-validate analytical results using orthogonal techniques (e.g., NMR for structural confirmation alongside GC/MS).
- Data Reproducibility: Report storage conditions, solvent lot numbers, and instrumentation parameters (e.g., column type for GC/HPLC) to enhance reproducibility .
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLCOBSWMQCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150287 | |
Record name | Isohomovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isohomovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1131-94-8 | |
Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isohomovanillic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isohomovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isohomovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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